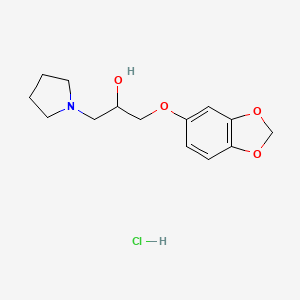

1-(2H-1,3-benzodioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2H-1,3-benzodioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride is a chemical compound that features a benzo[d][1,3]dioxole moiety linked to a pyrrolidine ring via a propanol chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride typically involves the following steps:

Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

Attachment of the Propanol Chain: The benzo[d][1,3]dioxole is then reacted with an appropriate halogenated propanol derivative under basic conditions to form the intermediate.

Introduction of the Pyrrolidine Ring: The intermediate is then reacted with pyrrolidine under nucleophilic substitution conditions to yield the final product.

Formation of the Hydrochloride Salt: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-(2H-1,3-benzodioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The ketone (if formed) can be reduced back to the alcohol using reducing agents like sodium borohydride.

Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

Oxidation: Formation of the corresponding ketone.

Reduction: Regeneration of the alcohol.

Substitution: Formation of N-alkylated pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Psychoactive Properties:

The benzodioxole structure is commonly found in various psychoactive compounds. Research indicates that derivatives of this structure can exhibit significant biological activities, including analgesic and anti-inflammatory effects. The compound's potential as a therapeutic agent for conditions like anxiety and depression is currently under investigation .

Pharmacological Studies:

Studies have shown that compounds similar to 1-(2H-1,3-benzodioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride can interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating psychiatric disorders .

Synthetic Pathways:

The synthesis of this compound typically involves multi-step chemical processes, including modifications of existing benzodioxole derivatives. These synthetic pathways are crucial for producing analogs with enhanced efficacy and reduced side effects.

Case Study 1: Antidepressant Activity

A recent study explored the antidepressant-like effects of compounds derived from the benzodioxole structure in animal models. Results indicated that these compounds significantly reduced depressive-like behaviors when administered at specific dosages, suggesting their potential as novel antidepressants .

Case Study 2: Analgesic Effects

Another investigation focused on the analgesic properties of pyrrolidine-containing compounds. The study demonstrated that these compounds could effectively reduce pain responses in rodent models, indicating their utility in pain management therapies .

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Analgesic | Potential pain relief properties observed in preclinical studies. |

| Antidepressant | Demonstrated efficacy in reducing depressive symptoms in animal models. |

| Neurotransmitter Interaction | Modulates serotonin and dopamine pathways, suggesting relevance for mood disorders. |

Mecanismo De Acción

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(Benzo[d][1,3]dioxol-5-yloxy)-2-(pyrrolidin-1-yl)ethanol

- 1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(morpholin-4-yl)propan-2-ol

- 1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(piperidin-1-yl)propan-2-ol

Uniqueness

1-(2H-1,3-benzodioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride is unique due to the specific combination of the benzo[d][1,3]dioxole and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

1-(2H-1,3-benzodioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound's chemical structure can be described as follows:

- Molecular Formula : C16H18N4O4

- Molecular Weight : 330.34 g/mol

- CAS Number : 2309585-48-4

These properties are crucial for understanding its interactions at the molecular level.

This compound exhibits various biological activities attributed to its structural components:

- G Protein-Coupled Receptor Modulation : The benzodioxole moiety is known to interact with G protein-coupled receptors (GPCRs), which play a significant role in cell signaling pathways. This interaction can lead to modulation of intracellular calcium levels and activation of downstream signaling pathways .

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, suggesting that this compound may also scavenge free radicals and reduce oxidative stress .

Therapeutic Potential

The compound's pharmacological profile indicates potential applications in several therapeutic areas:

- Neuroprotection : Given its interaction with GPCRs, the compound may offer neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

- Antimicrobial Activity : Similar compounds have shown promising results against various bacterial strains, indicating that this compound could possess antibacterial or antifungal properties .

Case Studies and Research Findings

Research has indicated significant findings regarding the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluating derivatives of benzodioxole reported that certain compounds exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, suggesting strong antibacterial properties .

- In Vivo Studies : In animal models, compounds with similar structures have been shown to reduce inflammation and pain responses, indicating potential applications in treating inflammatory disorders. Specific attention was given to the inhibition of nitric oxide production in lipopolysaccharide (LPS)-induced models .

- Cytotoxicity Assessments : Investigations into the cytotoxic effects of related compounds on cancer cell lines revealed that some derivatives induce apoptosis in cancer cells while sparing normal cells, highlighting their selective toxicity and potential as chemotherapeutic agents .

Comparative Analysis of Related Compounds

A comparison table below summarizes the biological activities of this compound with related compounds:

| Compound Name | Antimicrobial Activity | Neuroprotective Effects | Antioxidant Activity |

|---|---|---|---|

| This compound | Moderate | Potential | Yes |

| 2-(2H-benzodioxol-5-yloxy)-phenyl derivatives | High | Limited | Yes |

| Pyrazole derivatives | High | Yes | Moderate |

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-yloxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4.ClH/c16-11(8-15-5-1-2-6-15)9-17-12-3-4-13-14(7-12)19-10-18-13;/h3-4,7,11,16H,1-2,5-6,8-10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGJGHQVUNEFAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(COC2=CC3=C(C=C2)OCO3)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.